molecular formula C8H7NO B035001 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde CAS No. 104501-02-2

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B035001
CAS No.: 104501-02-2
M. Wt: 133.15 g/mol
InChI Key: PTGZZDLIHWQCBN-UHFFFAOYSA-N
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Mechanism of Action

Nornidulin exerts its effects primarily through inhibition of key enzymes and disruption of cellular processes:

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. For example, Pyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and causes severe skin burns and eye damage .

Future Directions

Future research could focus on the development of new synthesis methods, the exploration of different reactions, and the investigation of the compound’s potential applications in various fields. For instance, the compound “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate” is a useful synthon in Sonogashira cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nornidulin involves several steps, starting from simple aromatic precursors. The key steps include:

    Formation of the dibenzo[b,e][1,4]dioxepin-11-one core: This is typically achieved through a series of cyclization reactions.

    Chlorination and hydroxylation: These steps introduce the necessary functional groups to the aromatic rings.

    Alkylation: This step adds the methyl and propenyl groups to the core structure.

Industrial Production Methods: Industrial production of nornidulin is primarily based on fermentation processes using Aspergillus species. The fungi are cultured under specific conditions that promote the production of nornidulin, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .

Types of Reactions:

    Oxidation: Nornidulin can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.

    Substitution: Halogen atoms in nornidulin can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation products: Quinones.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted depsidones depending on the nucleophile used.

Scientific Research Applications

Nornidulin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Nornidulin is unique among depsidones due to its specific biological activities and structural features. Similar compounds include:

    Depsidones: Such as nidulin and nidulinol, which also exhibit antimicrobial properties.

    Other depsidone derivatives: Like austocystin and secalonic acid, which have different biological activities and structural variations.

Nornidulin stands out due to its potent antimalarial activity and its ability to inhibit MRSA, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

1-prop-2-ynylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-5-9-6-3-4-8(9)7-10/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGZZDLIHWQCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590857
Record name 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104501-02-2
Record name 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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